(2-Ethoxy-4-formyl-6-iodophenyl) 2,5-dichlorobenzoate
Overview
Description
(2-Ethoxy-4-formyl-6-iodophenyl) 2,5-dichlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, an iodine atom, and a dichlorobenzoate moiety. Its molecular formula is C16H13Cl2IO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-formyl-6-iodophenyl) 2,5-dichlorobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of a phenyl ring, followed by the introduction of an ethoxy group and a formyl group. The final step involves esterification with 2,5-dichlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-formyl-6-iodophenyl) 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: 2-Ethoxy-4-formyl-6-iodophenyl 2,5-dichlorobenzoic acid.
Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl 2,5-dichlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-4-formyl-6-iodophenyl) 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-formyl-6-iodophenyl) 2,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the dichlorobenzoate moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-formyl-6-iodophenyl acetate
- 2-Ethoxy-4-formyl-6-iodophenyl benzoate
Uniqueness
(2-Ethoxy-4-formyl-6-iodophenyl) 2,5-dichlorobenzoate is unique due to the presence of both the ethoxy and formyl groups, as well as the dichlorobenzoate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) 2,5-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2IO4/c1-2-22-14-6-9(8-20)5-13(19)15(14)23-16(21)11-7-10(17)3-4-12(11)18/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTQQYUVLIVZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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